Cyclic bis((3'-5')uridylic acid)
Descripción
Cyclic bis((3'-5')uridylic acid) (c-di-UMP) is a cyclic dinucleotide composed of two uridine monophosphate units connected via 3'-5' phosphodiester bonds. Structurally, it belongs to the family of cyclic dinucleotides, which are characterized by their ribose-phosphate backbone and cyclic arrangement. Uridine, with its uracil base, imparts distinct physicochemical properties compared to guanosine- or adenosine-based analogs.
The synthesis of c-di-UMP is inferred to follow strategies similar to those for c-di-GMP, such as phosphoramidite chemistry or enzymatic ligation.
Propiedades
Número CAS |
73120-97-5 |
|---|---|
Fórmula molecular |
C18H22N4O16P2 |
Peso molecular |
612.3 g/mol |
Nombre IUPAC |
1-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2,4-dioxopyrimidin-1-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O16P2/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
Clave InChI |
ADHSUZMEJHOWOL-NCOIDOBVSA-N |
SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |
Sinónimos |
is(3'-5')cyclic diuridine monophosphate cyclic bis((3'-5')uridylic acid) cyclo(uridylyl-(3'-5')uridine monophosphate) cyclo-UpUp |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
Cyclic dinucleotides share a conserved ribose-phosphate backbone but differ in nucleobase composition, leading to variations in hydrogen bonding, solubility, and charge distribution.
| Compound | Nucleobase | Molecular Weight (Da) | Electrophoretic Mobility | Key Structural Features |
|---|---|---|---|---|
| c-di-UMP | Uracil | 628 | Moderate (pH-dependent) | Two uridine units; 3'-5' linkages |
| c-di-GMP | Guanine | 690 | Lower (due to guanine charge) | Two guanosine units; biofilm regulation |
| c-di-AMP | Adenine | 658 | Higher (adenine protonation) | Two adenosine units; immune signaling |
Notes:
- c-di-UMP : The uracil base lacks the primary amine present in cytosine and guanine, reducing its capacity for hydrogen bonding compared to c-di-GMP .
- c-di-GMP : The guanine base facilitates interactions with proteins via Hoogsteen hydrogen bonding, critical for its role as a bacterial second messenger .
Key Differences :
Comparative Insights :
- c-di-GMP: Demonstrated efficacy in enhancing vaccine responses and modulating biofilm formation in Pseudomonas aeruginosa .
- c-di-UMP: Limited functional data exist; its uracil residues may interact with RNA-binding proteins or riboswitches, analogous to linear uridylylated compounds .
Stability and Degradation
Cyclic dinucleotides are susceptible to hydrolysis by phosphodiesterases (PDEs). c-di-GMP degradation by specific PDEs (e.g., YhjH in E. coli) is well-documented, while c-di-UMP’s stability in biological systems remains unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
